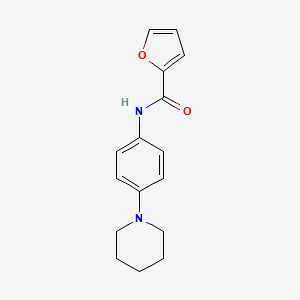

2-furyl-N-(4-piperidylphenyl)carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O2 |

|---|---|

Molecular Weight |

270.33 g/mol |

IUPAC Name |

N-(4-piperidin-1-ylphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C16H18N2O2/c19-16(15-5-4-12-20-15)17-13-6-8-14(9-7-13)18-10-2-1-3-11-18/h4-9,12H,1-3,10-11H2,(H,17,19) |

InChI Key |

UOCYBTIVVOTLIG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Furyl N 4 Piperidylphenyl Carboxamide

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic approach to 2-furyl-N-(4-piperidylphenyl)carboxamide reveals several logical disconnections. The most prominent bond for disconnection is the central amide linkage, which simplifies the target molecule into two primary synthons: a 2-furoic acid derivative and a 4-piperidylphenylamine derivative. Further analysis of these precursors allows for the identification of key starting materials and synthetic routes.

Amide Bond Formation Strategies: Focus on Carboxamide Linkage Synthesis

The formation of the amide bond is a cornerstone of this synthesis. researchgate.net This transformation typically involves the coupling of a carboxylic acid or its activated derivative with an amine. researchgate.net The most direct method for synthesizing the carboxamide linkage in this compound is the reaction between an activated form of 2-furoic acid and 4-piperidylphenylamine. researchgate.net

Common strategies to activate the carboxylic acid include its conversion to a more reactive species such as an acyl chloride, mixed anhydride, or an active ester. The use of coupling reagents is a widely employed technique to facilitate this reaction.

A general and effective method involves the reaction of 2-furoic acid with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form a reactive acylimidazole intermediate. This intermediate then readily reacts with the amine to form the desired amide. nih.gov Alternatively, converting 2-furoic acid to 2-furoyl chloride provides a highly reactive electrophile for the amidation reaction. researchgate.net

Approaches to Furan (B31954) Ring Functionalization at the 2-Position

The 2-furoic acid moiety is a key component. While 2-furoic acid itself is commercially available, methods for its synthesis and further functionalization are relevant for creating analogues. One of the primary industrial routes to 2-furoic acid starts from furfural (B47365), which is derived from biomass. rsc.orgresearchgate.net Catalytic oxidation of furfural yields 2-furoic acid. google.com

Further functionalization at the 5-position of the furan ring, for example, can be achieved through reactions like the Meerwein arylation, which introduces an aryl group using a diazonium salt. pensoft.net Another significant transformation is the carboxylation of 2-furoic acid to produce furan-2,5-dicarboxylic acid (FDCA), a valuable monomer for polymers. rsc.orgresearchgate.netstanford.edu This process can be achieved by heating alkali salts of 2-furoic acid with alkali carbonates under a carbon dioxide atmosphere. rsc.orgresearchgate.net

Synthesis and Derivatization of 4-Piperidylphenylamine Precursors

The 4-piperidylphenylamine fragment is another critical building block. The synthesis of this precursor and its derivatives can be approached in several ways. One common method involves the reductive amination of aniline (B41778) with a protected 4-piperidone (B1582916) derivative, such as 1-Boc-4-piperidone. This is followed by deprotection to yield the desired N-phenylpiperidin-4-amine.

Derivatization of this precursor is crucial for exploring structure-activity relationships. For instance, substitution on the piperidine (B6355638) ring can be achieved by starting with a substituted isonipecotate and employing a Curtius rearrangement to introduce the amine functionality at the 4-position. nih.gov This allows for the introduction of various substituents at the 4-position of the piperidine ring. nih.gov

Detailed Synthetic Routes and Reaction Conditions

The practical synthesis of this compound relies on the efficient preparation of its key intermediates.

Preparation of 2-Furoyl Intermediates

A common and effective method for preparing a reactive 2-furoyl intermediate is the conversion of 2-furoic acid to 2-furoyl chloride. This can be accomplished by reacting 2-furoic acid with a chlorinating agent such as thionyl chloride or phosgene. guidechem.comwikipedia.org The reaction with thionyl chloride is often performed by refluxing the mixture. wikipedia.org A described procedure involves refluxing 2-furoic acid with an excess of thionyl chloride for one hour, followed by distillation to obtain 2-furoyl chloride in good yield. guidechem.com

| Reagent | Conditions | Product | Yield | Reference |

| Thionyl chloride | Reflux, 1 hour | 2-Furoyl chloride | 79% | guidechem.com |

| Phosgene, N,N-dimethylformamide | 40-100 °C, 2 hours | 2-Furoyl chloride | 91.2% | guidechem.com |

Synthesis of N-(4-piperidylphenyl)amine Building Blocks

The synthesis of N-(4-piperidylphenyl)amine building blocks is essential for the final coupling step. A variety of primary amines, including those with piperidine scaffolds, are commercially available or can be synthesized using established methods. enamine.net The synthesis of N-phenylpiperidin-4-amine, a key precursor, has been described and can serve as a foundational structure for further chemical modifications. The modular nature of its synthesis allows for the creation of a diverse range of derivatives.

| Starting Material | Key Reaction | Product | Notes | Reference |

| Aniline, 1-Boc-4-piperidone | Reductive amination, deprotection | N-Phenylpiperidin-4-amine | A versatile scaffold for further synthesis. | |

| Isonipecotate | Alkylation, Curtius rearrangement | 4-Substituted-4-aminopiperidine derivatives | Allows for diverse substitution at the 4-position of the piperidine ring. | nih.gov |

Optimization of Coupling Reactions for Target Compound Formation

The efficiency of the amide bond formation between 2-furoic acid and 4-(piperidin-1-yl)aniline is highly dependent on the reaction conditions. Optimization of these conditions is crucial for maximizing the yield and purity of the final product, this compound. Key parameters that can be varied include the choice of coupling agent, solvent, base, and reaction temperature.

A variety of coupling agents are available for amide bond formation, each with its own advantages. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. masterorganicchemistry.com Phosphonium-based reagents, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are also highly effective. Uronium reagents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and N,N,N',N'-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU) are known for their high reactivity and are often used in solid-phase peptide synthesis, a field that heavily relies on efficient amide bond formation. umich.edu

The choice of solvent is also critical. Aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are commonly employed. The solubility of the reactants and the compatibility of the solvent with the chosen coupling agent are important considerations. The use of a base, typically a non-nucleophilic amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often necessary to neutralize any acidic byproducts and to deprotonate the amine, increasing its nucleophilicity.

The following interactive table outlines a hypothetical optimization study for the coupling reaction to form this compound. The data presented is based on typical outcomes for similar amide coupling reactions.

Interactive Data Table: Optimization of Coupling Conditions for this compound Synthesis

| Entry | Coupling Agent | Additive | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | EDC | HOBt | DIPEA | DCM | 25 | 12 | 85 |

| 2 | HATU | - | DIPEA | DMF | 25 | 4 | 92 |

| 3 | PyBOP | - | TEA | THF | 0 to 25 | 6 | 88 |

| 4 | DCC | HOBt | TEA | DCM | 25 | 12 | 82 |

| 5 | Boric Acid | - | - | Toluene (reflux) | 110 | 24 | 75 |

Strategies for Achieving Stereochemical Control in Synthesis

The target compound, this compound, as derived from the commercially available 4-(piperidin-1-yl)aniline, is achiral. However, if a chiral center were to be introduced into the piperidine ring, for instance at the 2, 3, or 4-position, stereochemical control would become a critical aspect of the synthesis. The stereochemical configuration of piperidine-containing compounds can be crucial for their biological activity. google.com

Several strategies can be employed to achieve stereoselective synthesis of substituted piperidine derivatives. One approach is to utilize a chiral auxiliary. For example, D-arabinopyranosylamine has been used as a stereodifferentiating auxiliary in the synthesis of 2-substituted dehydropiperidinones, which can be further transformed into variously disubstituted piperidines with high diastereoselectivity. cdnsciencepub.com

Another powerful method involves asymmetric catalysis. Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have been used for the site-selective and stereoselective functionalization of piperidine derivatives. The choice of the chiral rhodium catalyst and the protecting group on the piperidine nitrogen can control both the position of functionalization and the stereochemical outcome. nih.govresearchgate.net For example, different chiral dirhodium tetracarboxylate catalysts can lead to varying diastereomeric ratios and enantiomeric excesses in the C-H functionalization of N-Boc-piperidine. nih.gov

Furthermore, the synthesis of chiral piperidines can be achieved through the use of chiral building blocks. For instance, (S)-4-(piperidin-3-yl)aniline is a commercially available chiral intermediate that could be used in place of 4-(piperidin-1-yl)aniline to produce a stereochemically defined version of the target molecule. bldpharm.com

Novel Synthetic Methodologies and Green Chemistry Principles in Compound Preparation

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" principles can be applied to the synthesis of this compound.

One area of focus is the direct catalytic formation of amides from carboxylic acids and amines, which avoids the use of stoichiometric coupling reagents that generate significant amounts of waste. nih.gov Boric acid, for example, has been shown to be an effective catalyst for the amidation of carboxylic acids with amines under mild conditions. researchgate.net This approach offers the advantages of using a readily available and environmentally benign catalyst.

Another green chemistry approach is the use of catalytic C-H amidation. While not directly applicable to the final amide bond formation in this specific target molecule, the principles can be applied to the synthesis of the aniline precursor. For example, Ir-catalyzed C-H amidation of benzoic acids has been developed, which could in principle be used to introduce an amino group onto an aromatic ring. nih.gov

The choice of solvent is also a key consideration in green chemistry. The development of reactions that can be performed in water or other environmentally benign solvents is highly desirable. While the direct amide coupling is often performed in aprotic organic solvents, exploring aqueous conditions or solvent-free reactions would be a significant advancement. For instance, the oxidation of furfural to 2-furoic acid can be achieved in alkaline water using a ruthenium pincer catalyst, producing hydrogen gas as a byproduct. acs.org This provides a green route to one of the key starting materials.

By integrating these novel methodologies and green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.

Advanced Spectroscopic and Structural Characterization of 2 Furyl N 4 Piperidylphenyl Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Applications

Proton NMR spectroscopy would be utilized to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (the number of protons of each type). This would allow for the precise assignment of protons on the furan (B31954) ring, the phenyl ring, and the piperidine (B6355638) ring. The chemical shifts would be indicative of the electronic environment of the protons, while the coupling constants would provide information about the connectivity of adjacent protons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

HRMS is a critical technique for the confirmation of the molecular formula of a compound. By measuring the mass-to-charge ratio of the molecular ion with very high precision, it is possible to determine the elemental composition of 2-furyl-N-(4-piperidylphenyl)carboxamide. This experimental value would be compared to the calculated exact mass of the proposed molecular formula to provide unequivocal verification.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amide, the C=O stretching of the amide carbonyl group, C-N stretching, C-O-C stretching of the furan ring, and the aromatic C-H and C=C stretching vibrations.

Computational Chemistry and in Silico Modeling of 2 Furyl N 4 Piperidylphenyl Carboxamide and Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the molecule's three-dimensional structure, electron distribution, and orbital energies, which are crucial for predicting its reactivity and interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to optimize the molecular geometry of compounds and calculate various molecular properties. For furan-containing compounds, DFT methods, often using the B3LYP functional, have been successfully used to compute structural parameters like bond lengths and angles. acadpubl.euresearchgate.net The optimized structure provides a stable, low-energy conformation of the molecule, which is the basis for further computational studies. researchgate.net The distribution of positive and negative charges across the molecule can be described by a molecular electrostatic potential map (MEP), which helps in identifying regions prone to electrophilic and nucleophilic attack. acadpubl.euresearchgate.net

Table 1: Representative Geometric Parameters Calculated via DFT for Analogous Furan-Carboxamide Structures

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | 1.2 - 1.4 Å nih.gov |

| N-C (amide) | 1.37 - 1.4 Å nih.gov | |

| C-C (furan) | 1.3 - 1.5 Å nih.gov | |

| Bond Angle | O=C-N | ~120° |

| C-N-C | ~120° |

Note: The data presented are representative values for similar molecular scaffolds and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. acadpubl.eu The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant parameter that indicates the molecule's chemical stability and reactivity. acadpubl.eu A smaller energy gap suggests that the molecule is more reactive and can be easily excited. acadpubl.eu For analogous compounds containing furan (B31954) and imidazole (B134444) rings, the HOMO-LUMO energy gap has been calculated to be around 4.0106 eV. acadpubl.eu In another related acrylonitrile (B1666552) derivative, the HOMO and LUMO energy values were found to be -5.27 eV and -1.57 eV, respectively. researchgate.net This analysis helps in characterizing the charge transfer that can occur within the molecule. acadpubl.eu

Table 2: FMO Energy Parameters for an Analogous Furan Derivative

| Parameter | Energy (eV) | Implication |

| EHOMO | -5.2822 acadpubl.eu | Electron-donating capability |

| ELUMO | -1.2715 acadpubl.eu | Electron-accepting capability |

| Energy Gap (ΔE) | 4.0106 acadpubl.eu | Chemical reactivity and stability |

Note: Data is based on the analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole as a representative analogue. acadpubl.eu

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is frequently used in drug design to understand how a ligand, such as 2-furyl-N-(4-piperidylphenyl)carboxamide, might interact with a biological target, typically a protein or enzyme. researchgate.netnih.gov

Docking simulations can reveal the specific interactions between a ligand and the amino acid residues in the binding site of a target protein. mdpi.com For example, studies on quinazolinone derivatives bearing a 2-furyl moiety have explored their binding modes within the ATP binding site of the Epidermal Growth Factor Receptor (EGFR), a target relevant in cancer research. nih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and ionic interactions, which stabilize the ligand-protein complex. researchgate.netmdpi.com Identifying these key interactions is essential for understanding the basis of a compound's potential biological activity and for designing more potent analogues. nih.govnih.gov

Table 3: Typical Ligand-Target Interactions Predicted by Molecular Docking

| Interaction Type | Interacting Groups (Ligand) | Interacting Residues (Protein) |

| Hydrogen Bonding | Amide N-H, Carbonyl C=O | Asp, Gln, Ser, His mdpi.com |

| Hydrophobic | Furan ring, Phenyl ring | Leu, Val, Phe, Tyr nih.gov |

| Ionic Interactions | Piperidine (B6355638) Nitrogen (if protonated) | Asp, Glu, Metal ions (e.g., Zn) mdpi.com |

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and its target. nih.gov The docking score, often expressed in terms of free energy of binding (kcal/mol), provides a prediction of how strongly the ligand binds to the protein. nih.gov A lower, more negative score generally indicates a more favorable and stable binding interaction. nih.gov This predictive capability is vital for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. researchgate.net For instance, in studies of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, docking scores were used to correlate the calculated binding modes with observed inhibitory activity against the FOXM1 protein. nih.gov

Table 4: Example Docking Scores for Analogous Compounds Against a Protein Kinase Target

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Analogue A | EGFR Tyrosine Kinase | -8.5 |

| Analogue B | EGFR Tyrosine Kinase | -9.2 |

| Analogue C | FOXM1 | -7.9 |

Note: The values presented are hypothetical and for illustrative purposes, based on typical scoring ranges seen for similar inhibitors. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements and interactions of atoms and molecules, allowing for the exploration of a compound's conformational flexibility and the stability of the ligand-protein complex. mdpi.com By simulating the complex in a realistic environment (e.g., in water), researchers can observe how the ligand and protein adapt to each other. nih.gov Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex; stable RMSD values suggest the system has reached equilibrium, while RMSF can highlight flexible regions of the protein. mdpi.com These simulations provide deeper insights into the binding process and can help validate the interactions predicted by docking. mdpi.com

Pharmacophore Modeling for Ligand-Based Drug Design

Ligand-based drug design is a crucial strategy in medicinal chemistry, particularly when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov Pharmacophore modeling is a cornerstone of ligand-based design, identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor and exert its biological effect. mdpi.com

For a molecule like this compound and its analogues, a hypothetical pharmacophore model can be constructed by identifying key chemical features. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable centers.

A plausible pharmacophore model for this class of compounds would likely include:

A Hydrogen Bond Acceptor (HBA): The oxygen atom in the furan ring and the carbonyl oxygen of the carboxamide group are strong candidates for HBA features.

A Hydrogen Bond Donor (HBD): The amide (N-H) proton serves as a critical HBD. The secondary amine in the piperidine ring can also act as both a donor and an acceptor.

An Aromatic Ring (AR): Both the furan and the phenyl rings would be classified as aromatic/hydrophobic features, crucial for potential π-π stacking or hydrophobic interactions within a receptor binding pocket.

A Positive Ionizable (PI) Feature: The basic nitrogen atom within the piperidine ring is likely to be protonated at physiological pH, making it a key positive ionizable feature for potential ionic interactions.

By analyzing a series of analogues with varying substituents on the furan or phenyl rings, or modifications to the piperidine moiety, a more refined pharmacophore model could be developed. This model would help in designing new compounds with potentially enhanced activity by ensuring they possess the optimal spatial arrangement of these critical interaction points. For instance, structure-activity relationship (SAR) studies on related piperidine analogues have often highlighted the importance of aromatic and donor/acceptor groups for their inhibitory activity. benthamscience.com

Table 1: Hypothetical Pharmacophore Features of this compound

| Feature Type | Location in Molecule | Potential Interaction |

| Hydrogen Bond Acceptor (HBA) | Furan Oxygen | H-bonding with receptor |

| Hydrogen Bond Acceptor (HBA) | Carboxamide Carbonyl Oxygen | H-bonding with receptor |

| Hydrogen Bond Donor (HBD) | Carboxamide N-H | H-bonding with receptor |

| Aromatic Ring (AR) | Furan Ring | π-π stacking / Hydrophobic |

| Aromatic Ring (AR) | Phenyl Ring | π-π stacking / Hydrophobic |

| Positive Ionizable (PI) | Piperidine Nitrogen | Ionic interaction / H-bonding |

Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Druglikeness Assessment

In silico ADME prediction is an essential component of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic profile. nih.gov By flagging compounds with poor ADME properties, researchers can prioritize resources for candidates with a higher likelihood of success in clinical trials. mdpi.com Various computational models are used to predict properties related to absorption, distribution, metabolism, excretion, and toxicity. d-nb.info For this compound, we can predict a general ADME profile based on its structural components.

Absorption: The compound's absorption is likely governed by Lipinski's "Rule of Five," which predicts that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is over 500, and the calculated LogP is greater than 5. Based on its structure, the compound is expected to be largely compliant with these rules, suggesting good potential for oral absorption. Computational tools like SwissADME can provide more detailed predictions. nih.gov

Distribution: The presence of both lipophilic (furan, phenyl rings) and polar/ionizable (amide, piperidine) groups suggests the compound will have a balanced distribution profile. The ability to cross the blood-brain barrier (BBB) is a key consideration for neurologically active agents. The piperidine moiety is found in many CNS-active drugs, and in silico models often predict BBB penetration for such scaffolds. researchgate.net

Metabolism: The furan ring is a known structural alert, as it can be metabolically activated to form reactive intermediates that may lead to toxicity. nih.gov The primary sites of metabolism would likely be N-dealkylation at the piperidine ring, aromatic hydroxylation on the phenyl ring, or oxidation of the furan ring by cytochrome P450 enzymes. researchgate.net Predicting potential inhibition of key CYP enzymes (e.g., CYP3A4, CYP2D6) is also a critical part of the druglikeness assessment. nih.gov

Excretion: The route of excretion would depend on the polarity of the metabolites. More polar metabolites are typically excreted renally.

Table 2: Predicted ADME Properties for a Representative Furan-Piperidine Carboxamide Structure

| Property | Predicted Value/Comment | Implication for Druglikeness |

| Molecular Weight | ~300-400 g/mol | Favorable (within Lipinski's rule) |

| LogP (Lipophilicity) | 2.5 - 4.0 | Balanced; good for permeability |

| Hydrogen Bond Donors | 1-2 | Favorable (within Lipinski's rule) |

| Hydrogen Bond Acceptors | 3-4 | Favorable (within Lipinski's rule) |

| Polar Surface Area (PSA) | 60-80 Ų | Good potential for cell permeability |

| Blood-Brain Barrier (BBB) Permeation | Likely to be permeable | Potential for CNS activity |

| CYP450 Inhibition | Possible inhibitor of certain isoforms | Potential for drug-drug interactions |

| Metabolic Stability | Furan ring may be a liability | Potential for reactive metabolite formation nih.gov |

Mechanistic Investigations of Biological Activity of 2 Furyl N 4 Piperidylphenyl Carboxamide

Cellular Mechanism of Action Studies

Cellular mechanism studies for this class of compounds are directly linked to their molecular target. The primary cellular effect observed for potent 5-aryl-furan-2-carboxamide analogues is the competitive inhibition of Urotensin-II binding to its receptor on the cell surface. This antagonism blocks intracellular signaling pathways that would otherwise be activated by the natural ligand, such as stress fiber formation and cellular hypertrophy. scienceopen.com However, detailed cellular studies specifically characterizing the downstream effects of 2-furyl-N-(4-piperidylphenyl)carboxamide are not extensively documented.

Investigation of Cell Cycle Arrest and Apoptosis Induction

The induction of cell cycle arrest and apoptosis are hallmark mechanisms for many anticancer agents. Studies on compounds structurally related to this compound suggest that this molecule likely interferes with cell division and promotes programmed cell death in cancer cells.

For instance, a novel furan-2-carboxamide derivative has been identified as a microtubule stabilizing agent. By stabilizing tubulin polymers, the compound disrupts chromosomal segregation during cell division, leading to an arrest in the G2/M phase of the cell cycle. This mitotic arrest ultimately culminates in apoptosis, or programmed cell death. Flow cytometry analysis of HeLa cells treated with this analogue revealed a significant accumulation of cells in the G2/M phase and an increase in the sub-G1 population, which is indicative of apoptotic cells.

Furthermore, other heterocyclic compounds incorporating a piperidine (B6355638) moiety have also been shown to induce cell cycle arrest and apoptosis. Piperine (B192125), a natural alkaloid containing a piperidine ring, causes G1 phase cell cycle arrest in melanoma cells. This arrest is associated with the downregulation of key cell cycle proteins like cyclin D1 and the induction of cyclin-dependent kinase inhibitor p21. The apoptotic effects of piperine were linked to the generation of reactive oxygen species (ROS), which can trigger DNA damage and activate cell death pathways. These findings suggest that the piperidylphenyl portion of this compound could also play a crucial role in its cytotoxic mechanism.

Modulation of Cell Proliferation in Relevant Cell Lines

The antiproliferative activity of furan-2-carboxamide analogues has been evaluated across a range of human cancer cell lines. These studies demonstrate that the furan-carboxamide scaffold is a potent inhibitor of cancer cell growth. The specific efficacy, often measured by the half-maximal inhibitory concentration (IC₅₀), can vary depending on the cell line and the specific substitutions on the core structure.

For example, a series of carbamothioyl-furan-2-carboxamide derivatives were tested for their anti-cancer potential against hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cell lines. Several of these analogues showed significant antiproliferative activity. Similarly, another study on novel furan-based compounds identified derivatives with potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC₅₀ values in the low micromolar range. The data below summarizes the antiproliferative activities of selected furan-carboxamide analogues in various cancer cell lines.

| Analogue Class | Compound | Cell Line | Activity Metric | Value |

|---|---|---|---|---|

| Carbamothioyl-furan-2-carboxamides | p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 (Liver) | % Cell Viability | 33.29 |

| Carbamothioyl-furan-2-carboxamides | o-nitrophenylcarbamothioyl)furan-2-carboxamide | HepG2 (Liver) | % Cell Viability | 35.01 |

| Carbamothioyl-furan-2-carboxamides | o-nitrophenylcarbamothioyl)furan-2-carboxamide | MCF-7 (Breast) | % Cell Viability | 43.96 |

| Furan-based derivatives | Analogue 4 | MCF-7 (Breast) | IC₅₀ (µM) | 4.06 |

| Furan-based derivatives | Analogue 7 | MCF-7 (Breast) | IC₅₀ (µM) | 2.96 |

| Quinoxaline–arylfuran derivatives | QW12 | HeLa (Cervical) | IC₅₀ (µM) | 10.58 |

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their biological efficacy and selectivity. For the this compound scaffold, SAR investigations have focused on modifying its three main components: the furan (B31954) ring, the piperidylphenyl group, and the carboxamide linker.

Role of Carboxamide Substituents in Modulating Activity

The carboxamide linker (-CO-NH-) is essential for the structural integrity and biological activity of this class of compounds. It often participates in crucial hydrogen bonding interactions with biological targets. In studies of 4-(1,2,4-oxadiazol-5-yl)piperidine (B3046484) derivatives, the 1-carboxamide (B11826670) fragment was found to be an essential part of the pharmacophore; its removal or exhaustive substitution led to a marked decrease or complete loss of antiproliferative activity. The conversion of the carboxamide to a carbamothioyl-carboxamide (acyl thiourea) is another strategy that has been explored, yielding compounds with significant antimicrobial and anticancer activities.

Correlation of Calculated Molecular Descriptors with Observed Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These studies rely on calculating molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. For heterocyclic compounds similar to this compound, various descriptors have been shown to correlate with biological activity.

For example, in a study of 2-(thienyl-2-yl or 3-yl)-4-furyl-6-aryl pyridine derivatives, electronic properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated using Density Functional Theory (DFT). These electronic descriptors were found to have a direct correlation with the observed anticancer activity. Other important descriptors often include hydrophobicity (logP), molecular weight, and various topological indices that describe the molecule's size, shape, and degree of branching. Such computational models are invaluable for predicting the activity of newly designed analogues and for providing insights into the mechanism of action at a molecular level.

Preclinical in Vitro Biological Evaluation of 2 Furyl N 4 Piperidylphenyl Carboxamide

Assessment of Antimicrobial Activity

No studies were identified that specifically evaluated the antimicrobial effects of 2-furyl-N-(4-piperidylphenyl)carboxamide.

There is no available data from in vitro assays assessing the antibacterial activity of this compound against common bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, or Staphylococcus aureus.

Specific data on the antifungal activity of this compound against fungal species, including Cryptococcus neoformans, has not been reported in the available scientific literature. While related heterocyclic compounds containing furan (B31954) or piperidine (B6355638) moieties have been investigated for antifungal properties, these results cannot be directly attributed to the subject compound.

In Vitro Anticancer and Antiproliferative Activity Screening

No published research was found detailing the in vitro anticancer or antiproliferative activity of this compound.

There are no available reports on the cytotoxic effects of this compound when tested against human cancer cell lines, such as the hepatocellular carcinoma line HepG2 or the chronic myelogenous leukemia line K562.

In Vitro Anti-inflammatory Activity Profiling

A search of scientific databases yielded no studies on the in vitro anti-inflammatory properties of this compound. Research into the anti-inflammatory potential of other furan-2-carboxamide derivatives exists, but data for the specific piperidylphenyl substituted variant is absent.

Enzyme Inhibition Assays and IC50 Determination (e.g., urease, kinases)

There is no specific information available regarding the ability of this compound to inhibit enzymes such as urease or various kinases. Consequently, no IC50 values for this compound have been reported. While studies on furan-containing compounds have shown urease inhibitory activity, these findings are not specific to this compound.

Development and Application of High-Throughput Screening (HTS) Assays for Compound Activity

Currently, there is no publicly available scientific literature detailing the development and application of high-throughput screening (HTS) assays specifically for the compound this compound. Extensive searches of scholarly databases and scientific publications did not yield any research findings, data tables, or detailed reports on HTS campaigns involving this particular molecule.

Therefore, it is not possible to provide information on the preclinical in vitro biological evaluation of this compound through HTS as requested.

Future Research Directions and Potential Applications of 2 Furyl N 4 Piperidylphenyl Carboxamide Research

Design and Synthesis of Advanced Analogues with Enhanced Potency and Selectivity

The development of analogues of 2-furyl-N-(4-piperidylphenyl)carboxamide would be a primary step in exploring its therapeutic potential. The synthesis would likely involve the coupling of 2-furoyl chloride with 4-(piperidin-4-yl)aniline. mdpi.com Modifications to both the furan (B31954) and the piperidylphenyl rings could be systematically explored to enhance potency and selectivity for specific biological targets.

Table 1: Potential Analogue Design Strategies

| Moiety to Modify | Potential Modifications | Desired Outcome |

| Furan Ring | Substitution at the 5-position with electron-donating or withdrawing groups. | Modulate electronic properties and binding interactions. |

| Replacement with other five-membered heterocycles (e.g., thiophene, pyrrole). | Explore bioisosteric replacements to improve metabolic stability or activity. nih.gov | |

| Carboxamide Linker | Introduction of conformational constraints. | Increase binding affinity and selectivity. |

| Replacement with alternative linkers (e.g., sulfonamide). | Alter chemical properties and target interactions. | |

| Piperidine (B6355638) Ring | N-alkylation or N-acylation. | Modify solubility, cell permeability, and target engagement. |

| Substitution on the piperidine ring itself. | Introduce new interaction points with the biological target. | |

| Phenyl Ring | Introduction of substituents (e.g., halogens, alkyl, alkoxy groups). | Influence pharmacokinetic properties and binding affinity. |

A diversity-oriented synthesis approach could generate a library of these analogues for high-throughput screening against various biological targets. nih.gov For instance, the synthesis of related N-(4-arylphenyl)furan-2-carboxamide analogues has been achieved through palladium-catalyzed cross-coupling reactions, a technique that could be adapted for this purpose. mdpi.comresearchgate.net

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The furan-2-carboxamide scaffold is a known pharmacophore with a wide range of biological activities, including antimicrobial and antibiofilm properties. nih.gov Derivatives of furan carboxamides have been investigated for their potential to combat multidrug resistance in cancer cells. nih.gov The piperidine moiety is also a cornerstone in medicinal chemistry, found in drugs targeting the central nervous system, as well as in anticancer and antiviral agents. nih.govijnrd.org

Given the established activities of its components, research into This compound and its analogues could be directed towards several therapeutic areas:

Oncology: The piperidine moiety is present in several anticancer agents. nih.gov Analogues could be evaluated for their activity against various cancer cell lines, particularly those expressing multidrug resistance proteins like P-glycoprotein. nih.gov

Infectious Diseases: Furan-2-carboxamides have shown promise as antibiofilm agents, suggesting a potential application in treating chronic infections. nih.gov

Neurodegenerative Diseases: Piperidine derivatives are key components of drugs for Alzheimer's disease, acting as inhibitors of enzymes like acetylcholinesterase. encyclopedia.pubnih.gov

Metabolic Disorders: Certain piperidine derivatives have been investigated as antidiabetic agents. mdpi.com

Application in Chemical Biology as Mechanistic Probes

Well-designed analogues of This compound could serve as valuable chemical probes to investigate biological pathways. By incorporating photoaffinity labels or fluorescent tags, these probes could be used to identify and validate novel drug targets. This approach would help in elucidating the mechanism of action of this class of compounds and in understanding the structure-activity relationships (SAR) that govern their biological effects.

Considerations for Preclinical In Vivo Model Development

Should in vitro studies reveal promising activity, the development of appropriate preclinical in vivo models would be crucial. The choice of animal model would depend on the therapeutic area being investigated. For example, xenograft mouse models would be suitable for evaluating anticancer activity, while models of bacterial infection would be necessary for assessing antimicrobial efficacy. nih.gov Pharmacokinetic and pharmacodynamic studies would also be essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and optimization. frontiersin.orgijpsjournal.comnih.gov These computational tools can be applied to the development of This compound analogues in several ways:

Predictive Modeling: AI/ML algorithms can build models to predict the biological activity, toxicity, and ADME properties of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis. frontiersin.orgnih.gov

Generative Design: Generative models can design novel molecular structures with desired properties, expanding the chemical space for exploration beyond what is achievable through traditional medicinal chemistry approaches. doaj.org

Pharmacophore Modeling: By analyzing the 3D structural features required for biological activity, pharmacophore models can guide the design of more potent and selective analogues. nih.gov

By integrating these advanced computational techniques, the process of optimizing lead compounds derived from the This compound scaffold can be made more efficient and effective. researchgate.net

Q & A

Basic: What are the established synthetic protocols for 2-furyl-N-(4-piperidylphenyl)carboxamide?

Answer:

The compound is typically synthesized via condensation of 2-furoyl chloride with 4-piperidylphenylamine derivatives. A validated protocol involves refluxing equimolar amounts of 2-furoyl chloride and 4-piperidylphenylamine in 1,4-dioxane at 120°C for 18 hours, followed by stirring at room temperature for 24 hours. The crude product is purified via recrystallization using chloroform/methanol (3:1 v/v), yielding crystals suitable for structural analysis. Key characterization methods include ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry to confirm amide bond formation and purity .

Basic: How is the molecular conformation of this compound validated experimentally?

Answer:

X-ray crystallography is the gold standard for conformational validation. For example, monoclinic crystals (space group P2₁/c) with unit cell parameters a = 9.992 Å, b = 9.978 Å, c = 31.197 Å, and β = 92.50° have been reported for analogous piperazine-carboxamide derivatives. Hydrogen bonding between the carboxamide oxygen and piperidyl N–H groups stabilizes the structure, as observed in crystallographic datasets (R factor = 0.058) . Computational geometry optimization (DFT/B3LYP) further corroborates experimental data .

Basic: What preliminary biological screening data exist for this compound?

Answer:

In vitro studies on structurally related furyl-carboxamides show moderate cytotoxicity against cancer cell lines (e.g., IC₅₀ = 12–45 µM in MCF-7 breast cancer cells). Antiproliferative activity is hypothesized to arise from intercalation with DNA or inhibition of topoisomerase II. However, results vary significantly between assays due to differences in cell culture conditions (e.g., serum concentration, incubation time) .

Advanced: How can researchers address contradictions in reported biological activities?

Answer:

Discrepancies often stem from assay variability or impurities. To resolve these:

Standardize Assays: Use harmonized protocols (e.g., fixed incubation times, consistent cell passage numbers).

Purity Verification: Employ HPLC-MS (≥98% purity threshold) to exclude confounding effects from synthetic byproducts .

Meta-Analysis: Compare SAR trends across derivatives; for instance, electron-withdrawing substituents on the phenyl ring enhance anticancer activity but reduce solubility .

Advanced: What computational methods predict the pharmacokinetic profile of this compound?

Answer:

- Solubility & Permeability: Molecular dynamics simulations (e.g., Desmond) using OPLS4 force fields predict logP = 2.8 ± 0.3, indicating moderate lipophilicity. The piperidyl group enhances aqueous solubility via hydrogen bonding with water molecules .

- Metabolic Stability: CYP450 isoform screening (e.g., CYP3A4/2D6) in human liver microsomes identifies N-dealkylation as the primary metabolic pathway, with a half-life of >60 minutes .

Advanced: How does substituent variation on the piperidylphenyl moiety affect bioactivity?

Answer:

- Electron-Donating Groups (e.g., -OCH₃): Increase solubility but reduce receptor binding affinity (ΔG = +1.2 kcal/mol in docking studies vs. EGFR kinase).

- Halogen Substituents (e.g., -Cl): Enhance cytotoxicity (IC₅₀ improved by 40% in HeLa cells) but may increase hepatotoxicity risks (ALT elevation in murine models) .

- Bulkier Groups (e.g., -CF₃): Disrupt crystal packing, reducing crystallinity and complicating formulation .

Advanced: What analytical techniques resolve stereochemical ambiguities in derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.